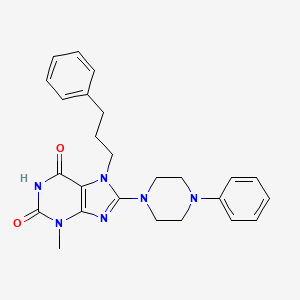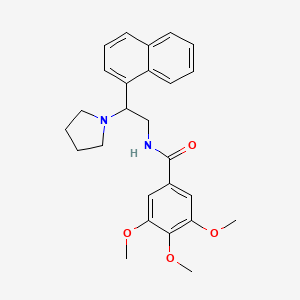![molecular formula C19H17F3N2S B2662026 2-{[2-(trifluoromethyl)benzyl]sulfanyl}-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridine-3-carbonitrile CAS No. 625371-95-1](/img/structure/B2662026.png)
2-{[2-(trifluoromethyl)benzyl]sulfanyl}-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridine-3-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “2-{[2-(trifluoromethyl)benzyl]sulfanyl}-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridine-3-carbonitrile” is a chemical with the molecular formula C19H17F3N2S and a molecular weight of 362.4118896 .
Physical And Chemical Properties Analysis
While the search results mention some physical properties like molecular weight , detailed physical and chemical properties such as melting point, boiling point, and density are not provided.Applications De Recherche Scientifique
Crystal Structure and Synthesis
- Synthesis and Crystal Structure Determination : Research by Moustafa and Girgis (2007) delves into the synthesis and crystal structure determination of compounds similar to the chemical , highlighting its potential in crystallography studies. Their work showcases the structural analysis of these compounds using X-ray crystallography, providing insights into their molecular configurations (Moustafa & Girgis, 2007).
Heterocyclic Chemistry
- Development of Heterocyclic Compounds : Abdelriheem et al. (2015) focused on the synthesis of various heterocyclic compounds, indicating the utility of such chemicals in the development of new heterocyclic structures. This research emphasizes the role of similar chemicals in expanding the variety of heterocyclic compounds (Abdelriheem, Ahmad, & Abdelhamid, 2015).
Drug Design and Development
- Potential in Drug Design : A study by Maruno et al. (2022) discusses the synthesis of pyridine-SF4-isoxazolines, highlighting the use of SF4 linkers as alternatives in drug design. This suggests the relevance of compounds with similar structures in the field of medicinal chemistry and drug development (Maruno, Hada, Sumii, Nagata, & Shibata, 2022).
Novel Heterocyclic Systems
- Formation of Novel Heterocyclic Systems : Bondarenko et al. (2016) explored the synthesis of derivatives leading to the formation of new heterocyclic systems. Their work demonstrates the role of similar compounds in the creation of unique molecular structures, beneficial for various research applications (Bondarenko, Zhytnetskyi, Semenov, & Frasinyuk, 2016).
Microwave-Assisted Synthesis
- Microwave-Assisted Synthesis Techniques : Research by Singh and Singh (2011) into the microwave-assisted synthesis of novel carbonitrile derivatives underscores the use of such compounds in innovative synthetic methodologies. This indicates their importance in optimizing chemical synthesis processes (Singh & Singh, 2011).
Material Science
- Transparent Polyimides with High Refractive Index : A study by Tapaswi et al. (2015) on the synthesis of transparent aromatic polyimides derived from thiophenyl-substituted benzidines reveals the application of related compounds in material science, particularly in developing materials with specific optical properties (Tapaswi, Choi, Jeong, Ando, & Ha, 2015).
Spectroscopic Analysis and Chemotherapy
- Spectroscopic Investigation and Potential Chemotherapy Agent : Alzoman et al. (2015) conducted a spectroscopic analysis of a compound structurally related to the chemical , indicating its utility in detailed molecular studies and potential as a chemotherapeutic agent (Alzoman et al., 2015).
Catalytic Activities in Organic Reactions
- Catalytic Activities in Organic Synthesis : Hazra et al. (2016) researched the catalytic activities of polymers related to this chemical, demonstrating its potential application in facilitating organic reactions, particularly in the oxidation processes (Hazra et al., 2016).
Propriétés
IUPAC Name |
2-[[2-(trifluoromethyl)phenyl]methylsulfanyl]-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridine-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17F3N2S/c20-19(21,22)16-8-5-4-7-14(16)12-25-18-15(11-23)10-13-6-2-1-3-9-17(13)24-18/h4-5,7-8,10H,1-3,6,9,12H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGOAWMJEYFLFRF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=CC(=C(N=C2CC1)SCC3=CC=CC=C3C(F)(F)F)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17F3N2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![8-bromo-7-{2-[(2-chlorophenyl)amino]ethyl}-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2661946.png)



![1-(2-fluorophenyl)-N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)methanesulfonamide](/img/structure/B2661953.png)
![5-Chloro-2-(4-fluorophenyl)-7-methylimidazo[1,2-a]pyrimidine](/img/structure/B2661954.png)
![N-cyclohexyl-2-(4-fluorobenzyl)-4-(3-methylbutyl)-1,5-dioxo-1,2,4,5-tetrahydro[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2661955.png)

![3-(4-Chlorophenyl)sulfonyl-4-methyl-6-phenyl-2-[3-(trifluoromethyl)phenoxy]pyridine](/img/structure/B2661959.png)
![(E)-N-(3-(1H-imidazol-1-yl)propyl)-N-(4-ethoxybenzo[d]thiazol-2-yl)-3-(thiophen-2-yl)acrylamide hydrochloride](/img/structure/B2661960.png)


![(2Z)-2-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]-3-(furan-2-yl)prop-2-enenitrile](/img/structure/B2661966.png)